4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride
Description
Historical Context and Discovery
The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride was first documented in the early 21st century, with PubChem records indicating its initial creation in 2007. Its development aligns with broader trends in medicinal chemistry targeting substituted benzamides, which gained momentum due to their modular synthesis and bioactivity potential. While no single seminal publication claims its discovery, its structural analogs—such as 4-amino-2-fluoro-N-methylbenzamide—were pivotal intermediates in anticancer drug development, suggesting parallel synthetic motivations for this compound. The hydrochloride salt form (CAS 1193388-96-3) emerged later, likely to improve solubility for pharmacological assays.
Nomenclature and Classification
Systematic IUPAC Name :
this compound.
Molecular Formula :
- Base compound: $$ \text{C}{12}\text{H}{17}\text{ClN}_2\text{O} $$
- Hydrochloride salt: $$ \text{C}{12}\text{H}{18}\text{Cl}2\text{N}2\text{O} $$
Structural Features :
- Benzamide backbone with chloro (Cl) and amino ($$ \text{NH}_2 $$) substituents at positions 2 and 4, respectively.
- Tertiary alkyl group ($$ \text{N}-(2\text{-methylbutan-2-yl}) $$) conferring steric bulk.
Classification :
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry (base) | 926251-93-6 | |
| CAS Registry (salt) | 1193388-96-3 | |
| SMILES (base) | CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |
| InChI Key (base) | OKZWALVNLSMRLX-UHFFFAOYSA-N |
Significance in Chemical Research
This compound exemplifies strategic functionalization of benzamide scaffolds, which are privileged structures in drug discovery. The chlorine atom enhances electrophilic reactivity for cross-coupling reactions, while the tertiary alkyl group may influence pharmacokinetic properties by modulating lipophilicity. Its hydrochloride salt form is particularly valuable for:
- Crystallization Studies : The ionic character facilitates crystal lattice formation, aiding in X-ray diffraction analyses.
- Biological Screening : Improved aqueous solubility enables in vitro assays targeting enzymes or receptors.
Notably, its structural similarity to kinase inhibitors and epigenetic modulators (e.g., BET/EP300 dual inhibitors) positions it as a candidate for mechanistic studies in oncology.
Current Scientific Interest
Recent investigations focus on two domains:
1. Synthetic Methodology :
- Palladium-catalyzed amidation and chlorination protocols to optimize yield.
- Continuous-flow nitration systems for scalable production of intermediates.
2. Structure-Activity Relationship (SAR) Exploration :
- Modifications to the 2-methylbutan-2-yl group to tune steric and electronic effects.
- Comparative studies with analogs like 4-chloro-N-(2-hydroxyethyl)benzamide to elucidate bioactivity trends.
A 2025 PubChem update highlights its inclusion in high-throughput screening libraries, reflecting industrial interest in small-molecule therapeutics.
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13;/h5-7H,4,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSJEJSHWOSAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzamide Core
The starting material is often 4-amino-2-chlorobenzoic acid or its derivatives. The carboxylic acid is converted to an acid chloride intermediate using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-amino-2-chlorobenzoic acid + SOCl2 | Formation of 4-amino-2-chlorobenzoyl chloride | Typically reflux under inert atmosphere to avoid hydrolysis |
| 2 | Removal of excess SOCl2 by distillation | Purification of acid chloride | Acid chloride is moisture sensitive |
Amide Bond Formation
The acid chloride intermediate is reacted with 2-methylbutan-2-amine to form the corresponding benzamide.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 3 | 4-amino-2-chlorobenzoyl chloride + 2-methylbutan-2-amine | Amide bond formation | Conducted in anhydrous organic solvents such as dichloromethane or ethyl acetate |
| 4 | Base (e.g., triethylamine or pyridine) added | Neutralizes HCl formed | Prevents protonation of amine, improves yield |
| 5 | Stirring at low temperature (0–5 °C) | Controls reaction rate | Avoids side reactions such as over-acylation or hydrolysis |
Isolation and Purification
After the reaction, the mixture is worked up by aqueous extraction, washing, and drying. The crude product is purified by recrystallization or chromatography.
| Step | Procedure | Purpose | Notes |
|---|---|---|---|
| 6 | Extraction with aqueous base and organic solvent | Removal of impurities | Neutralizes residual acid and removes unreacted amine |
| 7 | Drying over anhydrous sodium sulfate | Removes water | Prevents hydrolysis during isolation |
| 8 | Recrystallization from ethanol or ethyl acetate | Purification | Produces pure benzamide derivative |
Formation of Hydrochloride Salt
The free base benzamide is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 9 | Benzamide + HCl (gas or solution) | Formation of hydrochloride salt | Typically in ethanol or ethyl acetate |
| 10 | Cooling and filtration | Isolation of solid hydrochloride salt | Salt form improves stability and handling |
Research Findings and Optimization
Reaction Yields and Purity
- The acid chloride formation step yields are typically high (>90%) when moisture is rigorously excluded.
- Amide coupling yields range from 75% to 90%, depending on the purity of reagents and control of temperature.
- Use of triethylamine or pyridine as base improves amide bond formation efficiency by scavenging HCl.
- Hydrochloride salt formation yields near quantitative conversion with high purity crystals.
Solvent and Temperature Effects
- Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve both reactants and control reaction exotherms.
- Low temperatures (0–5 °C) during amide formation minimize side reactions such as hydrolysis or polymerization.
- Recrystallization solvents are chosen based on solubility differences to maximize purity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | 4-amino-2-chlorobenzoic acid + SOCl2, reflux | >90 | Moisture exclusion critical |
| 2 | Amide bond formation | Acid chloride + 2-methylbutan-2-amine + base, 0–5 °C | 75–90 | Base neutralizes HCl |
| 3 | Work-up and purification | Extraction, drying, recrystallization | >85 | Purity enhanced by recrystallization |
| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol, cooling | ~100 | Improves stability and handling |
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the amino group to form different functional groups.
Scientific Research Applications
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Benzamide Analogues
Substituent Variations on the Benzamide Core
Heterocyclic Substituents
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b): Substituents: Furan-3-yl group at the 3-position of the benzamide. Properties: Melting point 215–218°C, 1H NMR (δ 7.85–6.90 ppm), and 92% purity .
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b): Substituents: Pyridin-4-yl group at the 3-position. Properties: Higher polarity due to the nitrogen heterocycle, with 1H NMR (δ 8.65–6.82 ppm) . Comparison: Pyridine substituents may improve binding to metal ions or receptors, unlike the chloro group in the target compound.
Alkyl/Aminoalkyl Side Chains
- Procainamide Hydrochloride: Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride. Pharmacology: Antiarrhythmic agent; the diethylaminoethyl side chain enhances water solubility and bioavailability . Comparison: The 2-methylbutan-2-yl group in the target compound is bulkier, likely increasing lipophilicity and altering metabolic stability.
- 4-Amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride: Structure: Pyrrolidinylethyl side chain. Properties: Molecular weight 304.22; the cyclic amine may enhance CNS penetration .
Functional Group Impact on Bioactivity
- (±)-N-[5-(Diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide hydrochloride: Activity: Antifibrillatory potency exceeds D-sotalol due to the nitro group’s electron-withdrawing effects and extended alkyl chain . Comparison: The 4-amino group in the target compound is electron-donating, which may reduce electrophilic interactions critical for antifibrillatory activity.
Tubastatin A Hydrochloride :
- Structure : N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride.
- Pharmacology : HDAC6 inhibitor; the hydroxamic acid and indole groups enable chelation and target specificity .
- Comparison : The target compound lacks metal-chelating moieties, limiting its utility in epigenetic modulation.
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antiproliferative effects, and related case studies.
- Molecular Formula : C12H18Cl2N2O
- Molecular Weight : 277.19 g/mol
- CAS Number : 1193388-96-3
- Purity : Minimum 95% .
The compound's biological activity is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various cancers. The compound exhibits selective inhibition against specific HDAC isoforms, particularly HDAC3, which is associated with tumor growth regulation.
Enzyme Inhibition
Recent studies have demonstrated that this compound shows promising inhibitory activity against HDAC enzymes. The following table summarizes its inhibitory effects compared to other known inhibitors:
| Compound | HDAC1 (IC50 nM) | HDAC2 (IC50 nM) | HDAC3 (IC50 nM) | HDAC4 (IC50 nM) |
|---|---|---|---|---|
| 4-Amino-2-chloro-N-(2-methylbutan-2-yl)benzamide HCl | >5000 | >5000 | 95.48 | >5000 |
| SAHA | 52.90 | 90.78 | 167.24 | >5000 |
| MS275 | 46.17 | 100.90 | 43.89 | >5000 |
The data indicate that this compound has a significantly higher IC50 value against HDAC1 and HDAC2, suggesting a selective inhibition profile favoring HDAC3 .
Antiproliferative Activity
In vitro studies have shown that the compound exhibits strong antiproliferative effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 1.30 µM against HepG2 liver cancer cells, which is notably lower than the IC50 value for SAHA (17.25 µM), indicating superior efficacy .
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with the compound promotes apoptosis in HepG2 cells. Flow cytometry analysis indicated that apoptosis rates increased significantly upon treatment with varying concentrations of the compound, demonstrating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the compound's potential in cancer therapy:
- In Vivo Studies : A xenograft model study showed that treatment with the compound resulted in a tumor growth inhibition (TGI) of 48.89% , comparable to SAHA's TGI of 48.13% .
- Combination Therapy : The compound also enhanced the anticancer effects of existing chemotherapeutics such as taxol and camptothecin when used in combination at low concentrations (0.5 µM) .
- Cell Cycle Analysis : The compound was found to induce G2/M phase arrest in treated cells, further contributing to its antitumor activity by preventing cell cycle progression .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with peaks for the aromatic protons (6.5–8.0 ppm), tertiary amine (2.5–3.5 ppm), and methyl groups (1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies impurities .
How do acidic or basic conditions affect the stability of the compound, and what degradation products are formed?
Advanced
Under acidic hydrolysis (e.g., 6M HCl, reflux), the amide bond cleaves to yield 4-amino-2-chlorobenzoic acid and 2-methylbutan-2-amine hydrochloride. Under basic conditions , the carboxylate salt forms, which may rearrange or decarboxylate . Stability studies should include:
- pH-rate profiling to determine degradation kinetics.
- Isolation of degradation products via preparative TLC or column chromatography for structural confirmation .
What strategies can resolve contradictions in binding affinity data for this compound across different studies?
Advanced
Discrepancies in binding data (e.g., receptor targets) may arise from assay conditions (pH, ionic strength) or compound purity. Methodological solutions include:
- Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate interactions .
- Structural analysis : Co-crystallization or molecular docking studies to identify binding modes and confirm pharmacophore relevance .
- Batch-to-batch consistency checks : Rigorous HPLC and NMR validation to ensure compound integrity .
How can computational methods like quantum chemical calculations aid in predicting reactivity or optimizing synthesis?
Advanced
Computational tools streamline reaction design:
- Reaction path searches : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, identifying low-energy pathways .
- Solvent effect simulations : COSMO-RS predicts solvent compatibility and reaction yields .
- Machine learning : Training models on existing reaction databases to recommend optimal conditions (e.g., temperature, catalysts) .
What are the primary research applications of this compound in medicinal chemistry?
Basic
The compound’s structural motifs (chlorobenzamide, tertiary amine) suggest:
- Receptor-targeted drug design : Potential modulation of GPCRs or enzymes (e.g., kinase inhibitors) .
- Antiparasitic agents : Analogous benzamide hydrochlorides exhibit activity against Trypanosoma brucei via disruption of cellular processes .
- Prodrug development : The hydrochloride salt enhances solubility for in vivo studies .
How can researchers address low yields in the final coupling step of the synthesis?
Advanced
Low yields may result from steric hindrance or poor nucleophilicity. Mitigation strategies:
- Activating agents : Use HOBt or EDCI to enhance coupling efficiency .
- Microwave-assisted synthesis : Accelerate reaction rates and improve yields .
- In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time .
What analytical techniques are critical for assessing batch-to-batch variability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
